molecular formula C6H9N3O B1315676 3-(1H-imidazol-1-yl)propanamide CAS No. 43115-74-8

3-(1H-imidazol-1-yl)propanamide

Cat. No. B1315676
CAS RN: 43115-74-8
M. Wt: 139.16 g/mol
InChI Key: VMQUSGWKCTXCRS-UHFFFAOYSA-N
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Description

3-(1H-imidazol-1-yl)propanamide is a chemical compound with the molecular formula C6H9N3O . It is also known as 1-(3-Aminopropyl)imidazole and is used in the synthesis of pH-sensitive polyaspartamide derivatives .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated the synthesis of new compounds, including derivatives of N-(naphthalen-1-yl)propanamide, which show notable antimicrobial activities against bacteria and fungi species. Specifically, compounds like 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(naphthalen-1-yl)propanamide have displayed significant antimicrobial properties (Evren, Yurttaş, & Yılmaz-Cankilic, 2020).

Synthesis of Impromidine-Type Histamine H2 Receptor Agonists

The synthesis of (Z)- and (E)-3-(1H-imidazol-4-yl)-2-propenamine, essential intermediates for potent impromidine-type histamine H2 receptor agonists, has been efficiently achieved from trans-urocanic acid. This synthesis is crucial for developing therapeutic agents targeting histamine H2 receptors (Sellier, Buschauer, Elz, & Schunack, 1992).

Nitrogen-Rich Gas Generators

Research into nitrogen-rich molecules, such as imidazole, 1,2,4-triazole, and tetrazole-based compounds, has explored their applications in nitrogen-rich gas generators. These compounds have been evaluated for their densities, heats of formation, and other physicochemical properties, which are critical for applications in gas generation technologies (Srinivas, Ghule, & Muralidharan, 2014).

Ruthenium-Catalyzed Redox-Neutral C-H Activation

In the field of organic chemistry, ruthenium-catalyzed redox-neutral C-H activation via N-N bond cleavage has been reported. This method allows for the synthesis of pharmacologically significant compounds like 3-(1H-indol-1-yl)propanamides, highlighting the potential of imidazole derivatives in facilitating complex organic reactions (Zhang, Jiang, & Huang, 2014).

Anti-inflammatory Effects in Rheumatoid Arthritis

A specific molecule, (R)-2-(1H-Imidazol-1yl) ethyl-3-(1H-indol-3-yl)-2-(2-p-tolylacetamido)propanamide (RH-1402), has been studied for its anti-inflammatory effects in a rat model of rheumatoid arthritis. The research demonstrated that RH-1402 significantly decreased arthritis index and suppressed inflammatory cytokines, suggesting its potential as a therapeutic agent for arthritis (Mei, Yu, Yao, Wang, & Yao, 2018).

Corrosion Inhibition in Metals

Studies on amino acid-based imidazolium zwitterions, including compounds like 2-(3-(carboxymethyl)-1H-imidazol-3-ium-1-yl)acetate, have demonstrated their effectiveness as corrosion inhibitors for mild steel. These inhibitors show high efficiency in preventing corrosion, important for industrial applications (Srivastava, Haque, Verma, Singh, Lgaz, Salghi, & Quraishi, 2017).

Histamine H4 Receptor Agonists

3-(1H-Imidazol-4-yl)propylguanidine, a derivative, has been identified as a potent partial agonist at human histamine H3 and H4 receptors. Modifications to this compound have led to the development of potent full agonists at the histamine H4 receptor, demonstrating the role of these derivatives in therapeutic drug development (Igel, Schneider, Schnell, Elz, Seifert, & Buschauer, 2009).

properties

IUPAC Name

3-imidazol-1-ylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c7-6(10)1-3-9-4-2-8-5-9/h2,4-5H,1,3H2,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMQUSGWKCTXCRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10555672
Record name 3-(1H-Imidazol-1-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10555672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-imidazol-1-yl)propanamide

CAS RN

43115-74-8
Record name 3-(1H-Imidazol-1-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10555672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred mixture of 3.4 g (49.9 mmoles) of imidazole, 3.55 g (49.9 mmoles) of acrylamide, and 7.6 g (49.9 mmoles) of 1,5-diazabicyclo[5.4.0]undec-5-ene (DBu) in 100 mL of sieve dried acetonitrile was heated at 80° C. under nitrogen for 2.0 hours. The mixture was let cool, where upon the product crystallized out of the solution.
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
3.55 g
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
FA Binjubair, JE Parker, AG Warrilow, K Puri… - …, 2020 - Wiley Online Library
Fungal infections are a global issue affecting over 150 million people worldwide annually, with 750 000 of these caused by invasive Candida infections. Azole drugs are the frontline …
E TATAR - 2020 - openaccess.marmara.edu.tr
Fungal infections are a global issue affecting over 150 million people worldwide annually, with 750 000 of these caused by invasiveCandidainfections. Azole drugs are the frontline …
Number of citations: 0 openaccess.marmara.edu.tr
FAS Binjubair - 2021 - orca.cardiff.ac.uk
Fungal infections are a global issue affecting over 150 million people worldwide annually with 750,000 of these caused by invasive Candida infections. The outcomes of life-threatening …
Number of citations: 2 orca.cardiff.ac.uk
G Zbancioc, II Mangalagiu, C Moldoveanu - Ultrasonics Sonochemistry, 2015 - Elsevier
In this study a straightforward and efficient approach concerning synthesis of 1,3-diazole derivatives under ultrasound (US) irradiation as well as under conventional thermal heating (TH…
Number of citations: 44 www.sciencedirect.com
W Liu, Y Liu, H Fan, M Liu, J Han, Y An… - Journal of Medicinal …, 2022 - ACS Publications
The design of novel dual-target (COX-2/CYP51) inhibitors was proposed in the study, and three series of compounds were constructed though the pathway of skeleton screening and …
Number of citations: 6 pubs.acs.org

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